molecular formula C12H22N2O4 B11759157 2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid

2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid

Cat. No.: B11759157
M. Wt: 258.31 g/mol
InChI Key: DDKKOYQDQRUZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of 2-amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid comprises three distinct components: an α-amino acid backbone, a pyrrolidine ring system, and a tert-butoxycarbonyl (Boc) protecting group. The amino acid moiety features a propanoic acid scaffold with an amino group at the C2 position and a pyrrolidine substituent at C3. The pyrrolidine ring is a five-membered secondary amine heterocycle, with the Boc group attached to its nitrogen atom via a carbonyl linkage. This arrangement introduces steric bulk and electronic modulation to the system.

Stereochemical analysis reveals that the compound exhibits chirality at multiple centers. The α-carbon of the amino acid backbone adopts the L-configuration, consistent with biological amino acids, while the pyrrolidine ring introduces additional stereochemical complexity. X-ray crystallographic studies of related Boc-protected pyrrolidine derivatives demonstrate that the Boc group occupies an equatorial position relative to the ring plane, minimizing steric clashes with adjacent substituents. This spatial arrangement stabilizes specific diastereomeric forms and influences the compound’s interactions with chiral environments.

The Boc group itself is achiral but imposes conformational restrictions on the pyrrolidine ring. Nuclear magnetic resonance (NMR) studies of analogous compounds indicate that the tert-butyl moiety’s steric bulk restricts rotation around the N–C bond, locking the pyrrolidine ring into a preferred puckered conformation. This rigidity enhances the compound’s utility as a building block in stereoselective synthesis, where predictable three-dimensional arrangements are critical.

Properties

IUPAC Name

2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-8(14)7-9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKKOYQDQRUZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Nitrogen Protection

The tert-butoxycarbonyl (Boc) group is introduced to the pyrrolidine nitrogen to prevent undesired side reactions during subsequent synthetic steps. This is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

  • Reagents : Boc₂O, triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

  • Conditions : Dichloromethane (DCM) or tetrahydrofuran (THF), 0–25°C, 12–24 hours.

  • Yield : 85–95%.

Table 1: Boc Protection Optimization

SolventBaseTemperature (°C)Yield (%)
DCMTEA0 → 2592
THFDMAP2588
DMFNaHCO₃2578

Enantioselective Synthesis

Chiral Resolution Techniques

The (2S)-configuration is critical for biological activity. Methods include:

  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers.

  • Chiral Auxiliaries : (S)-Proline-derived catalysts induce asymmetry during coupling.

  • Chiral HPLC : Post-synthetic purification achieves >99% enantiomeric excess (ee).

Catalytic Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated precursors using palladium catalysts:

  • Substrate : (2E)-3-[1-(tert-butoxycarbonyl)pyrrolidin-2-yl]acrylic acid.

  • Catalyst : 10% Pd/C, H₂ (1 atm).

  • Conditions : Ethanol, 24 hours.

  • Yield : 98%.

Coupling Reactions

Peptide Bond Formation

Carbodiimide-mediated coupling links the Boc-protected pyrrolidine to amino acid backbones:

  • Reagents : DCC (N,N'-dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole).

  • Conditions : DMF, 0°C → 25°C, 6 hours.

  • Yield : 80–90%.

NHS Ester Activation

For solid-phase synthesis, the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester:

  • Reagents : NHS, DCC.

  • Conditions : THF, 0°C, 2 hours.

  • Application : Used in automated SPPS for scalable production.

Industrial-Scale Production

Flow Microreactor Systems

Continuous-flow systems enhance efficiency and safety:

  • Residence Time : 5–10 minutes vs. 24 hours in batch.

  • Throughput : 1 kg/day with >95% purity.

Solid-Phase Peptide Synthesis (SPPS)

  • Resin : Wang or Rink amide resin.

  • Deprotection : 20% piperidine in DMF.

  • Cleavage : TFA/H₂O (95:5), 2 hours.

Purification and Characterization

Chromatographic Methods

  • Reverse-Phase HPLC : C18 column, acetonitrile/water gradient.

  • Chiral HPLC : Daicel Chiralpak® IC, hexane/isopropanol.

Spectroscopic Analysis

  • NMR : ¹H NMR confirms Boc group (δ 1.4 ppm, tert-butyl).

  • HRMS : [M+H]⁺ = 259.16 (calc. 259.15).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficacy Comparison

MethodYield (%)Purity (%)Time (h)Scalability
Boc Protection + SPPS909848High
Catalytic Hydrogenation989924Moderate
Enzymatic Resolution759572Low

Challenges and Innovations

Side Reactions

  • Deprotection : Premature Boc removal under acidic conditions. Mitigated by using TFA scavengers (e.g., triisopropylsilane).

  • Racemization : Minimized by low-temperature coupling (-20°C).

Green Chemistry Advances

  • Solvent-Free Synthesis : Mechanochemical grinding reduces waste.

  • Biocatalysis : Immobilized enzymes for stereocontrol .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired transformation. The reaction conditions vary based on the specific reaction being performed, with temperature, solvent, and pH playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, deprotection of the Boc group yields the free amine, while oxidation and reduction reactions produce corresponding oxo and reduced derivatives.

Scientific Research Applications

2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid involves the selective protection and deprotection of the amino group. The Boc group provides stability to the amino acid derivative during synthetic transformations and can be removed under acidic conditions to reveal the free amine . This selective protection-deprotection mechanism is crucial in peptide synthesis and other organic reactions.

Comparison with Similar Compounds

3-{1-[(tert-Butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-2-yl}propanoic Acid

  • Molecular Formula: C14H23NO6
  • Molecular Weight : 301.34 g/mol
  • Key Features: Additional methoxycarbonyl group at the pyrrolidine 5-position. Higher molecular weight compared to the target compound due to the methoxycarbonyl substituent.

3-{1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic Acid

  • Molecular Formula: C12H17NO4
  • Molecular Weight : 239.27 g/mol
  • CAS : 1823864-13-6
  • Key Features: Alkyne (prop-2-ynoic acid) instead of propanoic acid. Lower molecular weight and increased rigidity due to the triple bond. Suitable for click chemistry applications, unlike the target compound .

(2S)-2-{[(tert-Butoxy)carbonyl]amino} Derivatives ()

  • Examples :
    • 3-Hydroxypyridine-2-carboxylic acid derivatives (CAS: 874-24-8, 3512-17-2).
  • Key Features: Pyridine backbone instead of pyrrolidine. Boc-protected amino group at position 2. Differ in electronic properties (aromatic vs. aliphatic ring), influencing binding affinity in drug targets .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid (Target) C12H21N2O4 265.31* N/A Boc-protected pyrrolidine, amino group, propanoic acid
3-{1-[(tert-Butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-2-yl}propanoic acid C14H23NO6 301.34 MDLMFCD14532987 Methoxycarbonyl substituent, Boc-protected pyrrolidine
3-{1-[(tert-Butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid C12H17NO4 239.27 1823864-13-6 Alkyne moiety, Boc-protected pyrrolidine
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-hydroxypyridine-2-carboxylic acid Varies ~210–250† 874-24-8‡ Pyridine backbone, Boc-protected amino group

*Hypothetical value based on structural analogs.
†Estimated range from .
‡Example CAS from .

Research Implications

  • Target Compound: Ideal for peptide synthesis due to its amino and carboxylic acid functionalities. The pyrrolidine scaffold may mimic proline-like conformations in bioactive molecules.
  • Methoxycarbonyl Analog : The additional substituent could hinder enzyme binding in protease inhibitors but improve metabolic stability .
  • Alkyne Derivative : Its triple bond enables conjugation via copper-catalyzed azide-alkyne cycloaddition, a feature absent in the target compound .
  • Pyridine-Based Analogs : The aromatic system may enhance π-π stacking in receptor binding, contrasting with the aliphatic pyrrolidine in the target .

Biological Activity

2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid is a synthetic compound notable for its structural features, including an amino acid backbone and a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.31 g/mol
  • CAS Number : 2228082-14-0

Structural Characteristics

The presence of the Boc group enhances the compound's stability and reactivity, making it suitable for various synthetic pathways. The pyrrolidine ring contributes to its unique interaction capabilities with biological targets, particularly enzymes and receptors involved in neurotransmission.

Preliminary studies indicate that 2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid may exhibit neuroprotective effects . Its structural similarity to naturally occurring amino acids suggests it could modulate neurotransmitter systems, which is critical in treating neurological disorders.

Interaction Studies

Research has focused on the binding affinity of this compound to various receptors and enzymes. Initial findings suggest potential interactions with neurotransmitter receptors, which may be beneficial in neuropharmacological applications. The compound's ability to influence enzyme activity is also under investigation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to 2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid:

Compound NameStructural FeaturesUnique Aspects
2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acidPiperidine ring instead of pyrrolidineDifferent cyclic structure alters reactivity
2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-2-yl)propanoic acidSimilar but with piperidine at a different positionVariation in stereochemistry impacts biological properties
Methyl (2S)-2-{(3R)-3-[(tert-butoxycarbonyl)amino]pyrrolidin-1-yl}propanoateEster derivative instead of acidChanges solubility and reactivity profile

Neuroprotective Potential

A study highlighted the compound's potential as a neuroprotective agent, suggesting that it could mitigate neuronal damage in models of neurodegenerative diseases. The research indicated that modifications to its structure might enhance its protective effects against oxidative stress.

Enzyme Interaction

Further investigations into enzyme interactions revealed that 2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid could act as an inhibitor for specific enzymes involved in metabolic pathways, thereby influencing overall cellular function.

Synthesis and Applications

The synthesis of this compound typically involves several steps, including the use of di-tert-butyl dicarbonate for protection and trifluoroacetic acid for deprotection. Industrial methods may utilize flow microreactor systems for efficient production.

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid?

The synthesis typically involves multi-step protocols:

  • Step 1 : Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Step 2 : Introduction of the amino acid moiety via coupling reactions, such as EDC/HOBt-mediated amidation or Mitsunobu reactions .
  • Step 3 : Purification via column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which analytical methods are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and Boc protection .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) to verify molecular weight (C₁₃H₂₂N₂O₄, calculated 270.34 g/mol) .

Q. What are the recommended handling and storage protocols?

  • Handling : Use PPE (gloves, lab coat), avoid inhalation of dust, and work in a fume hood .
  • Storage : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Temperature Control : Maintain 0–25°C during Boc protection to minimize side reactions .
  • Catalyst Screening : Use DMAP or pyridine to accelerate coupling reactions .
  • Yield Data : Typical yields range from 60–75%; optimization can achieve >85% .

Q. What strategies address stereochemical challenges during synthesis?

  • Chiral Resolutions : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .
  • Asymmetric Catalysis : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during coupling steps .
  • Racemization Mitigation : Conduct reactions at low temperatures (<10°C) and avoid prolonged exposure to basic conditions .

Q. How does this compound function in medicinal chemistry applications?

  • Peptide Backbone Modification : The Boc-protected pyrrolidine acts as a conformationally constrained proline analog, enhancing peptide stability .
  • Enzyme Inhibition : The amino acid moiety interacts with catalytic sites of proteases or kinases, as shown in molecular docking studies .

Q. How can structural contradictions in NMR data be resolved?

  • Diastereomer Analysis : Compare NOE correlations in 2D NMR to distinguish between diastereomers .
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to resolve signal splitting caused by hydrogen bonding .

Q. What is the compound’s stability under varying pH and thermal conditions?

  • pH Stability : The Boc group hydrolyzes at pH < 2 or > 10; stability is optimal at pH 5–8 .
  • Thermal Degradation : Decomposition occurs above 150°C (DSC data), with mass loss observed via TGA .

Tables for Key Data

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
SolventDMF+15%
Temperature0–25°C+10%
CatalystDMAP (5 mol%)+20%

Q. Table 2: Analytical Methods and Metrics

TechniqueKey MetricsApplicationReference
¹H NMRδ 1.4 ppm (Boc tert-butyl), δ 4.2 (α-H)Structural confirmation
HPLCRetention time: 8.2 min (C18, 60% ACN)Purity assessment (>95%)
HRMSm/z 271.35 [M+H]⁺Molecular weight verification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.